1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methoxyphenyl group, a pyrazolo[1,5-a]pyrimidine moiety, and a piperazine ring. The integration of these functional groups endows the compound with a range of biological activities, making it a valuable subject for scientific research.
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 1-(2-methoxyphenyl)piperazine with pyrazolo[1,5-a]pyrimidine derivatives. The reaction is often catalyzed by a Lewis acid such as Ytterbium triflate in a solvent like acetonitrile under reflux conditions . The key intermediate formed in this reaction is then subjected to further functionalization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the piperazine moiety.
Aza-Michael Addition: This reaction involves the addition of nucleophiles to the β-position of an α,β-unsaturated carbonyl compound, facilitated by the presence of the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition disrupts the cell cycle, leading to cell death in rapidly proliferating cells, such as cancer cells. Additionally, the compound can modulate receptor activity, influencing signal transduction pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound lacks the pyrazolo[1,5-a]pyrimidine moiety, resulting in different biological activities and applications.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, leading to variations in their pharmacological profiles.
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of biological activities and research applications.
Properties
Molecular Formula |
C17H19N5O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H19N5O/c1-23-15-5-3-2-4-14(15)20-10-12-21(13-11-20)16-7-9-22-17(19-16)6-8-18-22/h2-9H,10-13H2,1H3 |
InChI Key |
VANZKRXLJHNLFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=CC=NN4C=C3 |
Origin of Product |
United States |
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